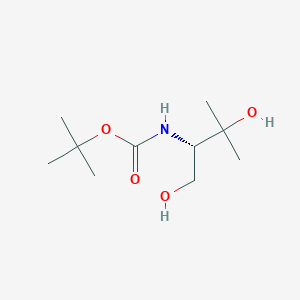

tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1,3-dihydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-7(6-12)10(4,5)14/h7,12,14H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNIHVVSMKRMGN-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Group Removal with Trifluoroacetic Acid

Crude S-2 (4.24 g, 18.2 mmol) is suspended in dichloromethane (27.8 mL) and treated with TFA (9.3 mL, 120 mmol) at 0°C for 5 hours. Co-evaporation with toluene yields the deprotected amine as a hygroscopic solid, which is immediately subjected to Fmoc protection to prevent racemization.

Fmoc Protection Using Fmoc-OSu

The amine intermediate is dissolved in THF/water (1:1, 190 mL) with NaHCO (4.68 g, 55.7 mmol). Fmoc-OSu (7.45 g, 22.1 mmol) is added at 0°C, and the reaction proceeds for 19 hours. Acidification with HCl (1M) and extraction with EtO afford the Fmoc-protected derivative in 69% yield after recrystallization.

Optimization Notes :

-

Excess NaHCO (3.0 eq.) ensures complete neutralization of TFA byproducts.

-

Recrystallization from petroleum ether/EtOAc (9:1) enhances purity to >98%.

Stereoselective Reduction of Ketone Intermediates

Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley Reduction

A scalable method involves reducing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) with aluminum isopropoxide (35 g) in refluxing isopropyl alcohol for 3 hours. After distillation of 50% solvent, water is added, and the pH is adjusted to 3.0–4.0 with acetic acid. Filtration and recrystallization from isopropyl alcohol yield 80 g (80%) of the diol with >95% diastereomeric excess.

Advantages :

Sodium Borohydride Reduction in Biphasic Systems

In an alternative approach, sodium borohydride (1.59 g, 42 mmol) is added to a solution of the ketone precursor (5 g, 16.8 mmol) in THF/water (84:9 mL) at 0°C. After 45 minutes, the mixture is extracted with ethyl acetate, washed with brine, and concentrated. Recrystallization from hot ethyl acetate yields the diol with 87% purity, albeit with minor diastereomer contamination (2.6% area by HPLC).

Comparative Analysis :

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Aluminum isopropoxide | Al(OiPr) | i-PrOH | 82 | 80 | 95.9 |

| Sodium borohydride | NaBH | THF/HO | 0 | 56 | 87.0 |

Critical Evaluation of Byproduct Formation

Epimerization During Acidolysis

Prolonged exposure to TFA (>5 hours) at 0°C induces partial epimerization at the β-carbon, detectable via -NMR. Limiting the acidolysis duration to 3–4 hours reduces racemization to <2%.

Diastereomer Contamination in Reductions

Sodium borohydride reductions exhibit lower stereoselectivity due to the absence of chiral directing agents. In contrast, aluminum isopropoxide’s bulky ligands enforce a chair-like transition state, favoring the (S,S)-configuration.

Large-Scale Process Recommendations

For industrial synthesis, the aluminum isopropoxide method is preferred:

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Stereochemical Variants

| Compound Name | CAS Number | Configuration | Molecular Formula | Key Features |

|---|---|---|---|---|

| (S)-tert-Butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate | N/A | (S) | C₁₀H₂₁NO₄ | High solubility in polar solvents due to diol groups; used in chiral synthesis. |

| (R)-tert-Butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate | 473545-40-3 | (R) | C₁₀H₂₁NO₄ | Enantiomer; similar physical properties but distinct stereochemical interactions in reactions. |

Key Insight : Enantiomers exhibit identical physical properties (e.g., MW, boiling point) but differ in chiral environments, such as enzyme-mediated reactions or asymmetric catalysis .

Substituted Hydroxy and Halogenated Derivatives

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Differences |

|---|---|---|---|---|

| tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | 162536-40-5 | Chloro, phenyl | C₁₅H₂₂ClNO₃ | Increased lipophilicity (Cl, phenyl); MW = 299.8 g/mol. Used in life sciences research. |

| tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate | 1393524-00-9 | Trifluoromethyl | C₈H₁₄F₃NO₃ | Enhanced metabolic stability (fluorine); MW = 229.2 g/mol. Predicted pKa = 10.36, density = 1.224 g/cm³. |

Key Insight : Halogenation (Cl, F) modifies electronic and steric properties, impacting reactivity and bioavailability. Fluorinated analogs often exhibit improved metabolic resistance .

Aromatic and Cyclic Derivatives

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Differences |

|---|---|---|---|---|

| (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | 155836-47-8 | Diphenyl | C₂₀H₂₅NO₃ | High hydrophobicity (aromatic rings); MW = 327.4 g/mol. Limited solubility in aqueous media. |

| tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-20-5 | Cyclobutyl | C₁₀H₁₉NO₃ | Rigid cyclic structure; MW = 201.3 g/mol. Potential for constrained conformational flexibility. |

Key Insight : Aromatic substituents increase molecular weight and lipophilicity, influencing membrane permeability. Cyclic structures impose conformational constraints relevant to receptor binding .

Physicochemical and Application-Based Comparison

Physical Properties

Biological Activity

tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate, with the CAS number 182958-73-2, is a carbamate derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its pharmacological properties, particularly as a candidate for drug development.

The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. Its structure includes a tert-butyl group and a hydroxymethyl moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO4 |

| Molecular Weight | 219.28 g/mol |

| CAS Number | 182958-73-2 |

Research indicates that compounds containing carbamate groups often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. Specifically, this compound may function as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. CDK inhibitors have therapeutic potential in cancer treatment by halting the proliferation of cancer cells.

Metabolic Stability

The metabolic stability of this compound has been a focus of research. Studies suggest that the presence of the tert-butyl group can influence metabolic pathways, particularly through oxidative metabolism involving cytochrome P450 enzymes. For example, the replacement of hydrogen atoms in the tert-butyl group with fluorine atoms has been shown to enhance metabolic stability, leading to prolonged half-lives in vivo compared to traditional tert-butyl-containing compounds .

Case Studies and Research Findings

- Inhibition of CDKs : A study highlighted the efficacy of various carbamate derivatives as CDK inhibitors. The compound was compared against known inhibitors and demonstrated promising activity against several CDK isoforms .

- Metabolic Studies : In vitro studies using human liver microsomes indicated that the compound undergoes significant oxidative metabolism, primarily via CYP450 enzymes such as CYP3A4 and CYP2D6. This metabolic profile suggests that while the compound may be effective therapeutically, its bioavailability could be affected by rapid metabolism .

- Comparative Analysis : A comparative analysis with other carbamate derivatives showed that modifications to the structure can lead to variations in both potency and metabolic stability. The introduction of polar substituents increased stability and reduced clearance rates in animal models.

Q & A

Basic: What are the standard synthetic methodologies for tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate, and how is stereochemical integrity maintained?

Answer:

The synthesis typically employs tert-butoxycarbonyl (Boc) protection of the amine group in (S)-1,3-dihydroxy-3-methylbutan-2-amine. A common protocol involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine or aqueous sodium hydroxide. The reaction is performed under anhydrous conditions (e.g., in tetrahydrofuran or dichloromethane) at 0–25°C to prevent hydrolysis of the Boc group.

To preserve stereochemical integrity, chiral starting materials or enzymatic resolution may be used. For example, enantiomerically pure precursors (e.g., (S)-configured diols) ensure retention of chirality during carbamate formation. Reaction progress is monitored via TLC or HPLC, and purification involves column chromatography or recrystallization .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Answer:

- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. This confirms stereochemistry and bond geometries .

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify functional groups (e.g., Boc carbonyl at ~150 ppm in ¹³C NMR) and hydroxyl protons (broad signals at ~1–5 ppm in ¹H NMR).

- Chiral HPLC : To verify enantiomeric purity, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₂₁NO₄: m/z 220.1543) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Purity issues : Trace solvents (e.g., residual DMF) or moisture (≥0.5%) can alter reactivity. Use Karl Fischer titration for moisture analysis and LC-MS to confirm purity ≥98% .

- Stereochemical variability : Impure enantiomers (e.g., R vs. S forms) may skew results. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers), pH, or temperature affect solubility and activity. Standardize protocols using controls like known enzyme inhibitors .

Advanced: What strategies ensure the stability of this compound during long-term storage?

Answer:

- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in airtight, amber glass vials to prevent hydrolysis of the Boc group. Desiccants (silica gel) mitigate moisture ingress .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., free amine or tert-butanol) indicate instability .

Advanced: How does the stereochemistry of this compound influence its role in asymmetric synthesis or drug development?

Answer:

The (S)-configuration at the 2-position directs regioselectivity in reactions:

- Nucleophilic substitutions : The hydroxyl groups participate in hydrogen bonding, favoring interactions with chiral catalysts (e.g., Sharpless epoxidation catalysts).

- Enzyme inhibition : Stereospecific binding to active sites (e.g., proteases or kinases) enhances potency. For example, (S)-enantiomers may exhibit 10–100x higher affinity than (R)-forms in kinase assays .

- Prodrug design : The Boc group can be selectively cleaved under acidic conditions (e.g., TFA) to release bioactive amines while retaining stereochemistry .

Advanced: What computational or experimental methods validate the compound’s interaction with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., enzymes). Focus on hydrogen bonds between hydroxyl groups and catalytic residues .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Advanced: How can researchers optimize reaction yields when incorporating this compound into complex molecular architectures?

Answer:

- Protecting group strategy : Use orthogonal protections (e.g., Fmoc for amines, TBS for hydroxyls) to avoid side reactions.

- Coupling reagents : For amide bond formation, HATU or DCC/DMAP improves efficiency.

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 1h) for Boc deprotection/functionalization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.